An In-depth Technical Guide to the Chemical Structure of 4-(4-methylthiazol-2-yl)phenol Hydrobromide
An In-depth Technical Guide to the Chemical Structure of 4-(4-methylthiazol-2-yl)phenol Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug design. This guide focuses on a specific, yet significant, member of this family: 4-(4-methylthiazol-2-yl)phenol, presented here as its hydrobromide salt. The strategic combination of a phenol and a methyl-substituted thiazole ring suggests a rich potential for biological activity, meriting a detailed exploration of its chemical architecture. This document serves as a comprehensive technical resource, elucidating the synthesis, structural characteristics, and potential therapeutic relevance of this compound, grounded in established chemical principles and supported by relevant literature.
Introduction to 4-(4-methylthiazol-2-yl)phenol Hydrobromide
4-(4-methylthiazol-2-yl)phenol hydrobromide is a heterocyclic compound featuring a phenol ring attached to a 4-methylthiazole ring at the 2-position. The hydrobromide salt form enhances its crystallinity and solubility in aqueous media, which is often advantageous for pharmaceutical development and in vitro biological screening. While specific research on this exact hydrobromide salt is not extensively published, the structural motifs it contains are well-represented in compounds with notable biological activities, including anti-inflammatory and antihistaminic effects.[1][2][3] The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the thiazole ring provides a rich electronic environment with nitrogen and sulfur heteroatoms capable of coordinating with biological targets. The methyl group at the 4-position of the thiazole ring can influence the molecule's steric and electronic properties, potentially fine-tuning its interaction with specific receptors or enzymes.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(4-methylthiazol-2-yl)phenol hydrobromide consists of the protonated form of the parent molecule, 4-(4-methylthiazol-2-yl)phenol, with a bromide counter-ion. Protonation likely occurs at the nitrogen atom of the thiazole ring, enhancing the molecule's polarity.
Molecular Formula: C₁₀H₁₀BrNOS
Molecular Weight: 272.16 g/mol
IUPAC Name: 4-(4-methyl-1,3-thiazol-2-yl)phenol; hydrobromide
CAS Number (for free base): 138330-01-5
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNOS | Calculated |
| Molecular Weight | 272.16 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | General knowledge of salts |
| Solubility | Expected to have increased aqueous solubility compared to the free base | General knowledge of salts |
Synthesis Methodology
The synthesis of 4-(4-methylthiazol-2-yl)phenol hydrobromide can be approached through a well-established pathway in heterocyclic chemistry: the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. The overall synthetic workflow is depicted in the following diagram.
Caption: Synthetic workflow for 4-(4-methylthiazol-2-yl)phenol hydrobromide.
Part 1: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone (α-Haloketone Precursor)
The synthesis of the key intermediate, 2-bromo-1-(4-hydroxyphenyl)ethanone, involves the α-bromination of 4-hydroxyacetophenone. This reaction is a standard electrophilic substitution at the α-carbon of a ketone.
Experimental Protocol:
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Dissolution: Dissolve 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.
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Bromination: Cool the solution in an ice bath. Add a solution of bromine (1.0 eq) in the same solvent dropwise with constant stirring. The reaction should be carried out in a well-ventilated fume hood.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.
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Work-up: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product.
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Purification: The crude product is collected by filtration, washed with water to remove any remaining acid, and then recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 2-bromo-1-(4-hydroxyphenyl)ethanone as a crystalline solid.
Part 2: Hantzsch Thiazole Synthesis of 4-(4-methylthiazol-2-yl)phenol
The core thiazole ring is constructed via the Hantzsch synthesis by reacting the α-bromoketone with thioacetamide.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-hydroxyphenyl)ethanone (1.0 eq) and thioacetamide (1.1 eq) in a suitable solvent, typically ethanol or a similar protic solvent.
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Condensation: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 4-(4-methylthiazol-2-yl)phenol, may precipitate from the solution upon cooling or after partial removal of the solvent under reduced pressure. If the product precipitates as the hydrobromide salt (due to the formation of HBr as a byproduct), it can be collected by filtration. To obtain the free base, the reaction mixture can be neutralized with a weak base, such as sodium bicarbonate solution, before extraction with an organic solvent like ethyl acetate.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 4-(4-methylthiazol-2-yl)phenol.
Part 3: Formation of the Hydrobromide Salt
The final step involves the conversion of the free base to its hydrobromide salt.
Experimental Protocol:
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Dissolution: Dissolve the purified 4-(4-methylthiazol-2-yl)phenol in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.
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Acidification: Add a solution of hydrobromic acid (HBr) in a suitable solvent (e.g., acetic acid or isopropanol) dropwise to the stirred solution of the free base.
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Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield 4-(4-methylthiazol-2-yl)phenol hydrobromide.
Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring, typically in the range of δ 6.8-7.8 ppm. The phenolic hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. The thiazole ring proton will appear as a singlet, and the methyl group protons on the thiazole ring will also be a singlet, likely in the range of δ 2.3-2.6 ppm.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the phenol and thiazole rings. The carbon bearing the hydroxyl group will be in the δ 155-160 ppm region. The carbons of the thiazole ring will have distinct chemical shifts, with the C2 carbon (attached to the phenol) being the most downfield. The methyl carbon will appear at a high field, typically around δ 15-20 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
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N-H stretch: If protonation occurs on the thiazole nitrogen, a broad band may appear in the 2400-3200 cm⁻¹ region, characteristic of an amine salt.
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C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region corresponding to the thiazole and aromatic rings.
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C-O stretch: A band around 1200-1250 cm⁻¹ for the phenolic C-O bond.
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C-S stretch: A weaker band in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For the free base, the molecular ion peak [M]⁺ would be observed at m/z 191. In the case of the hydrobromide salt, depending on the ionization technique, the spectrum might show the peak for the protonated free base [M+H]⁺ at m/z 192, along with signals corresponding to the isotopic pattern of bromine.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice. This technique would confirm the site of protonation and detail the hydrogen bonding network involving the phenolic hydroxyl group, the protonated thiazole, and the bromide counter-ion. While no crystal structure for the title compound has been reported, studies on similar thiazolium bromide salts have confirmed the planarity of the thiazole ring and have detailed the intermolecular interactions.[1]
Potential Biological Activity and Mechanism of Action
While specific biological data for 4-(4-methylthiazol-2-yl)phenol hydrobromide is limited, the structural components suggest potential therapeutic applications, particularly as an anti-inflammatory or antihistaminic agent.
Anti-inflammatory Potential
Many phenol-containing compounds exhibit anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[4][5][6] The phenolic hydroxyl group can act as a radical scavenger, contributing to antioxidant effects that can mitigate inflammation. The thiazole moiety is also found in numerous compounds with demonstrated anti-inflammatory activity. The potential mechanism of action could involve the inhibition of pro-inflammatory cytokine production or the modulation of signaling pathways involved in inflammation.
Caption: Potential mechanism of anti-inflammatory action via inhibition of COX and LOX pathways.
Antihistaminic Potential
Thiazole derivatives are known to act as histamine H1 receptor antagonists.[1][7] The general structure of many H1 antihistamines includes two aromatic rings connected by a flexible chain to a basic nitrogen atom. In 4-(4-methylthiazol-2-yl)phenol, the thiazole and phenol rings could mimic the aromatic moieties, and the protonated thiazole nitrogen could serve as the cationic center that interacts with the H1 receptor. The mechanism would involve competitive binding to the H1 receptor, preventing histamine from binding and eliciting an allergic response.
Conclusion
4-(4-methylthiazol-2-yl)phenol hydrobromide is a compound of significant interest due to its structural relationship to a broad class of biologically active molecules. This guide has outlined its logical synthesis via the Hantzsch thiazole synthesis, provided a predictive analysis of its structural and spectroscopic characteristics, and discussed its potential as an anti-inflammatory or antihistaminic agent based on established structure-activity relationships. While a lack of specific experimental data for this compound necessitates a predictive approach, this guide provides a solid foundation for researchers and drug development professionals to initiate further investigation into this promising molecule. Future work should focus on the detailed synthesis and purification of the compound, followed by comprehensive spectroscopic and crystallographic analysis to confirm its structure. Subsequently, in vitro and in vivo biological evaluations are warranted to explore its therapeutic potential.
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Geronikaki, A., et al. (2004). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Quantitative Structure-Activity Relationships, 23(5), 347-354. [Link]
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Swaroop, T. R., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Journal of Molecular Structure, 1301, 137332. [Link]
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Gomtsyan, A. (2012). Histamine H1 Antagonists. In Comprehensive Medicinal Chemistry II (pp. 353-391). Elsevier. [Link]
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PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
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Martel, S., et al. (2003). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. European Journal of Medicinal Chemistry, 38(7-8), 645-659. [Link]
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Khan, I., et al. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. Phytomedicine, 111, 154658. [Link]
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Rani, P., et al. (2020). Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. Bioorganic Chemistry, 99, 103828. [Link]
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